![molecular formula C12H13N5O B15215554 N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide CAS No. 105801-73-8](/img/structure/B15215554.png)
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is a compound that combines a pyrimidine ring with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both pyrimidine and nicotinamide structures suggests that it may exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Coupling with Nicotinamide: The final step involves coupling the pyrimidine derivative with nicotinamide. This can be achieved through amide bond formation using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or activating agents like N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide), acyl chlorides in the presence of a base (e.g., pyridine).
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine or nicotinamide derivatives.
科学研究应用
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Nucleic Acid Interaction: It can intercalate into DNA or RNA, affecting their structure and function.
Signal Transduction Pathways: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
- N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(((tetrahydrofuran-2-yl)methyl)disulfanyl)pent-2-en-2-yl)formamide
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- Thiamine Disulfide
Uniqueness
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is unique due to its combined pyrimidine and nicotinamide structures, which confer distinct biological activities. Its ability to interact with both enzymes and nucleic acids sets it apart from other similar compounds.
属性
CAS 编号 |
105801-73-8 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC 名称 |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-15-6-10(11(13)17-8)7-16-12(18)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,16,18)(H2,13,15,17) |
InChI 键 |
OKEHHZLNOXBGTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




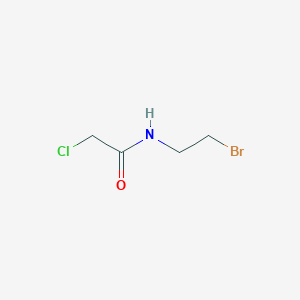
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
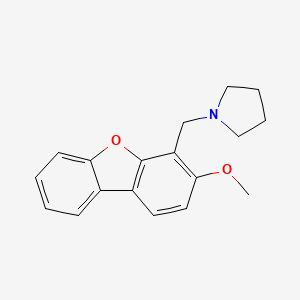
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)
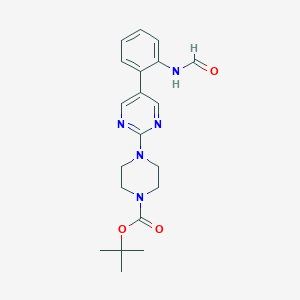
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
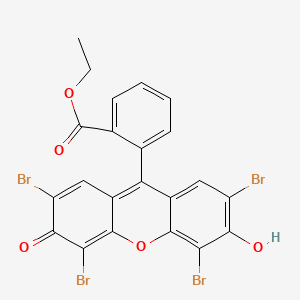
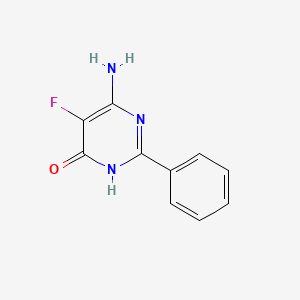
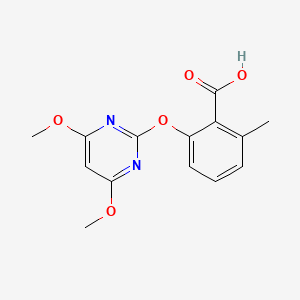
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
